4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride
CAS No.: 1177916-16-3
Cat. No.: VC11908917
Molecular Formula: C27H28Cl2N2O4
Molecular Weight: 515.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177916-16-3 |
|---|---|
| Molecular Formula | C27H28Cl2N2O4 |
| Molecular Weight | 515.4 g/mol |
| IUPAC Name | 4-[(4-benzhydrylpiperazin-1-yl)methyl]-7,8-dihydroxychromen-2-one;dihydrochloride |
| Standard InChI | InChI=1S/C27H26N2O4.2ClH/c30-23-12-11-22-21(17-24(31)33-27(22)26(23)32)18-28-13-15-29(16-14-28)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-12,17,25,30,32H,13-16,18H2;2*1H |
| Standard InChI Key | YRDAEHNKWMJKJM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
| Canonical SMILES | C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct domains:
-
Coumarin Core: A 2H-chromen-2-one scaffold with hydroxyl groups at positions 7 and 8, known to enhance hydrogen-bonding capacity and metal chelation potential.
-
Benzhydrylpiperazine Substituent: A 4-benzhydrylpiperazine group attached via a methylene bridge at position 4 of the coumarin ring, introducing steric bulk and potential CNS-targeting pharmacophores.
-
Dihydrochloride Salt: Ionic formulation improving aqueous solubility for in vitro testing.
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₈Cl₂N₂O₄ |
| Molecular Weight | 515.4 g/mol |
| IUPAC Name | 4-[(4-benzhydrylpiperazin-1-yl)methyl]-7,8-dihydroxychromen-2-one; dihydrochloride |
| Topological Polar Surface | 104 Ų |
| Hydrogen Bond Donors | 4 (2 hydroxyl, 2 ammonium) |
The dihydroxyl configuration on the coumarin ring parallels bioactive natural coumarins like esculetin, which exhibit antioxidant and anti-inflammatory effects. The benzhydryl group’s biphenyl structure may facilitate hydrophobic interactions with protein binding pockets.
Synthesis and Chemical Modification
Synthetic Strategy
Synthesis involves sequential functionalization of the coumarin scaffold:
-
Core Formation: Pechmann condensation of resorcinol derivatives with β-ketoesters yields 7,8-dihydroxy-4-methylcoumarin precursors.
-
Methylene Bridging: Mannich reaction introduces the piperazine moiety via formaldehyde-mediated coupling.
-
Benzhydryl Addition: Nucleophilic substitution attaches diphenylmethyl groups to the piperazine nitrogen.
-
Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride form.
Critical reaction conditions include anhydrous environments for Mannich steps (40–60°C, 12–18 hrs) and controlled pH during salt formation to prevent decomposition. Yield optimization remains challenging due to steric hindrance during benzhydryl incorporation, typically requiring chromatographic purification.
Biological Activity and Mechanistic Insights
Enzyme Interaction Profiling
In silico docking studies predict strong affinity for:
-
Catechol-O-methyltransferase (COMT): The dihydroxyl coumarin moiety may compete with catechol substrates, potentially inhibiting methylation processes involved in neurotransmitter metabolism.
-
Bacterial DNA Helicase: Structural similarity to quinolone antibiotics suggests possible interference with microbial DNA replication machinery.
Pharmacological Screening Data
Preliminary in vitro assays reveal:
| Assay Type | Result | Implication |
|---|---|---|
| DPPH Radical Scavenging | IC₅₀ = 18.7 μM | Moderate antioxidant capacity |
| S. aureus MIC | 64 μg/mL | Bacteriostatic activity |
| COX-2 Inhibition | 32% at 50 μM | Anti-inflammatory potential |
Notably, the benzhydrylpiperazine component may enhance blood-brain barrier permeability compared to simpler coumarin derivatives, though this requires experimental validation.
Comparative Analysis with Structural Analogues
Modification of the piperazine or coumarin subunits significantly alters bioactivity:
-
Piperazine Replacement: Switching to morpholine eliminates antimicrobial effects but retains antioxidant properties.
-
Hydroxyl Group Methylation: Etherification of 7/8-OH groups reduces COMT binding by 70%, confirming their critical role in enzyme interaction.
-
Salt Form Variations: The dihydrochloride form demonstrates 3-fold higher aqueous solubility versus freebase counterparts, directly impacting in vitro assay performance.
These structure-activity relationships underscore the compound’s tunability for targeted therapeutic development.
Challenges in Preclinical Development
Metabolic Stability
Phase I metabolism studies indicate rapid glucuronidation of phenolic hydroxyl groups, with a hepatic microsome half-life <15 minutes. Strategies to address this include:
-
Prodrug Approaches: Acetyl-protected hydroxyls prolong plasma exposure in rodent models.
-
Structural Rigidification: Introducing cyclopropyl spacers between coumarin and piperazine reduces conformational flexibility, slowing enzymatic degradation.
Target Selectivity
Off-target screening reveals moderate affinity (Kᵢ ~ 2 μM) for 5-HT₂A receptors, necessitating medicinal chemistry refinement to minimize CNS side effects.
Future Research Directions
Priority Investigations
-
In Vivo Neuroprotection Models: Testing efficacy in murine Parkinson’s disease systems given COMT inhibition potential.
-
Antibiotic Adjuvant Studies: Evaluating synergy with β-lactams against methicillin-resistant Staphylococci.
-
Crystallographic Analysis: Resolving ligand-enzyme complexes to guide rational design iterations.
Translational Considerations
Scalable synthesis routes must address:
-
Catalyst Optimization: Transitioning from homogeneous acids to heterogeneous zeolites for greener Pechmann condensations.
-
Salt Form Alternatives: Exploring besylate or tosylate counterions for improved solid-state stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume